molecular formula C11H12O6 B7816773 Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate

Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate

Cat. No.: B7816773
M. Wt: 240.21 g/mol
InChI Key: OFWWVWJAFWAQEZ-UHFFFAOYSA-N
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Description

Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C11H12O6 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate typically involves the esterification of 4,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 4,7-Dimethoxy-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate can be compared with other benzodioxole derivatives:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-13-7-4-6(11(12)15-3)8(14-2)10-9(7)16-5-17-10/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWWVWJAFWAQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)OC)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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